
4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride is a chemical compound known for its diverse applications in medicinal chemistry. This compound is characterized by its quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of the p-chlorophenyl and piperazinylmethyl groups further enhances its biological activity, making it a valuable compound in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with formamide to form the quinazolinone core. The p-chlorophenyl group is introduced through a nucleophilic substitution reaction, while the piperazinylmethyl group is added via a Mannich reaction. The final product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the p-chlorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学研究应用
4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It has shown promise in the development of pharmaceuticals, particularly as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The p-chlorophenyl group enhances its binding affinity, while the piperazinylmethyl group contributes to its overall stability and bioavailability.
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazolinone core structure but differ in their substituents.
Piperazine derivatives: Compounds with a piperazine ring, which may or may not include the p-chlorophenyl group.
Uniqueness
4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
CAS 编号 |
68638-34-6 |
|---|---|
分子式 |
C19H21Cl3N4O |
分子量 |
427.8 g/mol |
IUPAC 名称 |
3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C19H19ClN4O.2ClH/c20-15-5-7-16(8-6-15)23-11-9-22(10-12-23)14-24-13-21-18-4-2-1-3-17(18)19(24)25;;/h1-8,13H,9-12,14H2;2*1H |
InChI 键 |
FMBZMJFREFGIDG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CN2C=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




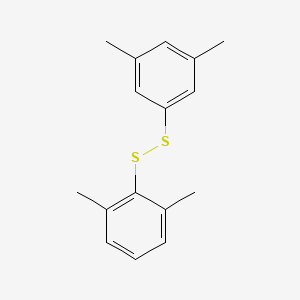
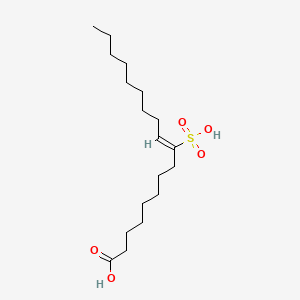
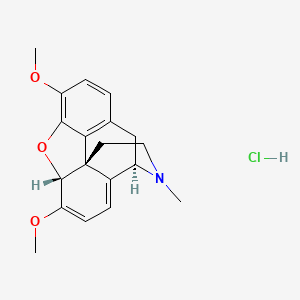
![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
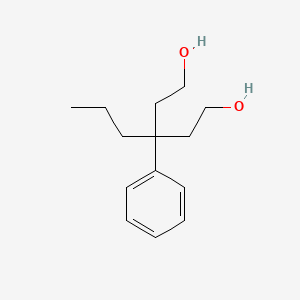

![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)
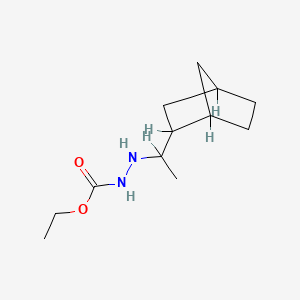


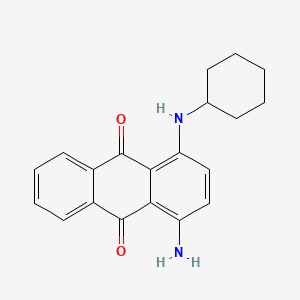
![1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)
